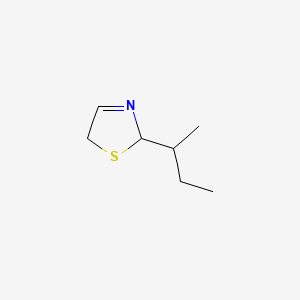
2-sec-Butyl-2,5-dihydrothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-sec-Butyl-2,5-dihydrothiazole is a chemical compound with the molecular formula C7H13NS. It is a derivative of thiazole, a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its distinctive properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-2,5-dihydrothiazole typically involves the reaction of sec-butylamine with carbon disulfide and an alkylating agent under specific conditions. The reaction proceeds through the formation of an intermediate thiazoline compound, which is then further processed to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to achieve the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-sec-Butyl-2,5-dihydrothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Applications De Recherche Scientifique
2-sec-Butyl-2,5-dihydrothiazole has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical research.
Biology: The compound has been studied for its role as a pheromone in rodents, indicating dominance in males and signaling ovulation in females.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinctive odor.
Mécanisme D'action
The mechanism by which 2-sec-Butyl-2,5-dihydrothiazole exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, leading to physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of the compound.
Comparaison Avec Des Composés Similaires
2-sec-Butyl-4,5-dihydrothiazole
2-sec-Butylthiazole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
39800-93-6 |
|---|---|
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
2-butan-2-yl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-3-6(2)7-8-4-5-9-7/h4,6-7H,3,5H2,1-2H3 |
Clé InChI |
BLBWFTQVWINNKA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1N=CCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
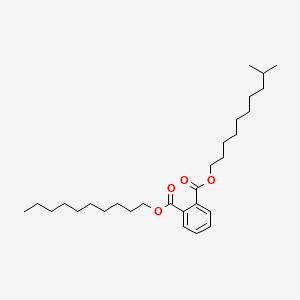
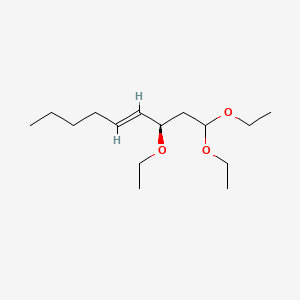
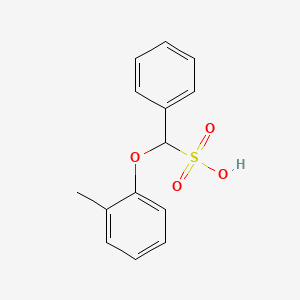
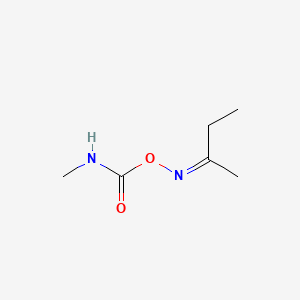
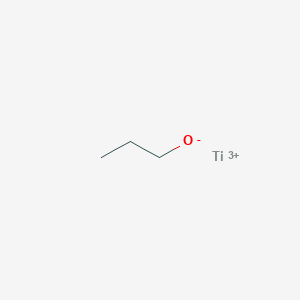
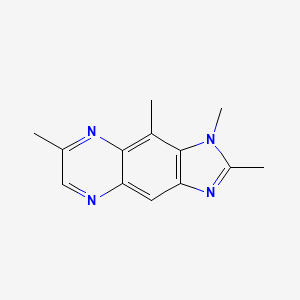

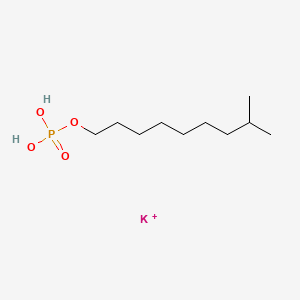
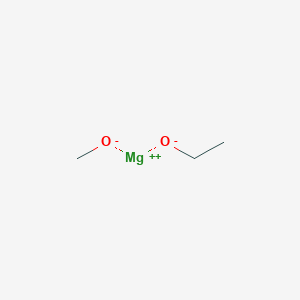
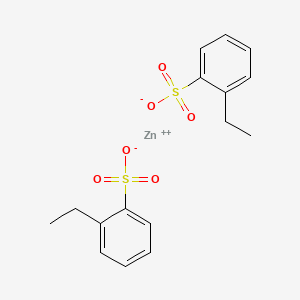
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)

